molecular formula C13H10ClNO3S B14076912 1-Chloro-4-(4-methylbenzene-1-sulfinyl)-2-nitrobenzene CAS No. 101241-40-1

1-Chloro-4-(4-methylbenzene-1-sulfinyl)-2-nitrobenzene

Cat. No.: B14076912
CAS No.: 101241-40-1
M. Wt: 295.74 g/mol
InChI Key: AUCRHQWLXPKAQD-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-[(4-methylphenyl)sulfinyl]-2-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, a sulfinyl group attached to a methylphenyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-[(4-methylphenyl)sulfinyl]-2-nitro- typically involves multiple steps. One common method includes the chlorination of benzene to introduce the chlorine substituent, followed by the nitration of the benzene ring to add the nitro group. The sulfinyl group is then introduced through a sulfoxidation reaction involving a methylphenyl precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nitration processes, followed by sulfoxidation under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-[(4-methylphenyl)sulfinyl]-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Produces sulfone derivatives.

    Reduction: Produces amine derivatives.

    Substitution: Produces various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, 1-chloro-4-[(4-methylphenyl)sulfinyl]-2-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-[(4-methylphenyl)sulfinyl]-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfinyl group can interact with thiol groups in proteins, potentially affecting their function. The chlorine substituent can also influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-chloro-4-methyl-
  • Benzene, 1-chloro-4-nitro-
  • Benzene, 1-chloro-4-sulfinyl-

Uniqueness

Benzene, 1-chloro-4-[(4-methylphenyl)sulfinyl]-2-nitro- is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity

Properties

CAS No.

101241-40-1

Molecular Formula

C13H10ClNO3S

Molecular Weight

295.74 g/mol

IUPAC Name

1-chloro-4-(4-methylphenyl)sulfinyl-2-nitrobenzene

InChI

InChI=1S/C13H10ClNO3S/c1-9-2-4-10(5-3-9)19(18)11-6-7-12(14)13(8-11)15(16)17/h2-8H,1H3

InChI Key

AUCRHQWLXPKAQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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